molecular formula C28H35NO3 B2580390 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide CAS No. 833432-08-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide

Cat. No. B2580390
CAS RN: 833432-08-9
M. Wt: 433.592
InChI Key: GVDXVCXUDCIHJF-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). It is a potential diagnostic and therapeutic agent for various neurological and psychiatric disorders.

Scientific Research Applications

  • Synthesis and Molecular Docking Analysis in Anticancer Research :

    • A study by Sharma et al. (2018) focused on the synthesis of a compound similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide and its anticancer activity. The study used molecular docking analysis to target the VEGFr receptor, highlighting its potential in anticancer drug development.
  • Oxidative Radical Cyclization in Organic Chemistry :

    • Research by Chikaoka et al. (2003) explored the oxidative radical cyclization of similar compounds, leading to the synthesis of erythrinanes. This kind of research is crucial in developing synthetic methods for complex organic molecules.
  • Conformationally Restricted Dopamine Analogues Synthesis :

    • A study by Gentles et al. (1991) synthesized bridged 3-benzazepine derivatives from a compound akin to this compound, indicating its application in the synthesis of dopamine analogues.
  • Enzymatic Modification in Antioxidant Synthesis :

    • Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity (Adelakun et al., 2012). This study demonstrates the potential of enzymatic methods in enhancing the antioxidant properties of phenolic compounds.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities :

    • The work by Rani et al. (2014) synthesized derivatives of similar compounds and evaluated their anticancer, anti-inflammatory, and analgesic activities, highlighting the compound's therapeutic potential.
  • Chemoselective Acetylation in Drug Synthesis :

    • Magadum and Yadav (2018) conducted a study on the chemoselective acetylation of 2-aminophenol, using a compound similar to this compound as an intermediate for antimalarial drug synthesis (Magadum & Yadav, 2018).
  • Conformational Analysis in Chemical Research :

    • A study by Kuznetsova et al. (2021) focused on the conformational analysis of similar compounds, emphasizing its significance in understanding molecular interactions and properties.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyl-1-adamantyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO3/c1-31-24-9-8-20(13-25(24)32-2)10-11-29-26(30)18-27-14-21-12-22(15-27)17-28(16-21,19-27)23-6-4-3-5-7-23/h3-9,13,21-22H,10-12,14-19H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDXVCXUDCIHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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